molecular formula C9H10O3 B1216259 Methyl 2-hydroxy-6-methylbenzoate CAS No. 33528-09-5

Methyl 2-hydroxy-6-methylbenzoate

Cat. No. B1216259
CAS RN: 33528-09-5
M. Wt: 166.17 g/mol
InChI Key: GPNCYIZKJTXKRO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-methylbenzoate is a compound that could be categorized within a broader class of organic compounds known for their diverse chemical and physical properties. This compound, like its relatives, is of interest for its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, involves methods like the treatment of precursors with diazomethane, showcasing a common route for modifying benzoate esters. Similar processes could be adapted for synthesizing methyl 2-hydroxy-6-methylbenzoate, emphasizing the importance of esterification and protective group strategies in organic synthesis (Howarth & Harris, 1968).

Molecular Structure Analysis

Studies on compounds like methyl 4-hydroxybenzoate have utilized techniques such as X-ray crystallography, Hirshfeld surface analysis, and computational calculations to understand the molecular structure and intermolecular interactions. These analyses highlight the role of hydrogen bonding in determining the crystal packing and molecular stability (Sharfalddin et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of related benzoates involves various transformations, including esterification, methoxylation, and cyclization, underpinning the versatility of these compounds in organic synthesis. The specific functional groups present influence the reactivity and the types of reactions these compounds can undergo.

Physical Properties Analysis

The physical properties, such as melting points and solubility, of compounds like methyl paraben have been thoroughly investigated. These properties are crucial for predicting the behavior of these compounds in different environments and applications. Polymorphism, as seen in methyl paraben, can significantly affect the physical properties and applications of these compounds (Gelbrich et al., 2013).

Scientific Research Applications

  • General Properties

    • Methyl 2-hydroxy-6-methylbenzoate has a CAS Number of 33528-09-5 and a molecular weight of 166.18 .
    • It can exist in either a solid or liquid physical form .
  • Potential Use in Fungicides

    • Methyl 2-hydroxy-6-methylbenzoate could potentially be used in the development of benzimidazole fungicides .
    • Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides .
    • They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
    • Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
  • Potential Use as a Pesticide

    • Methyl benzoate, a compound similar to Methyl 2-hydroxy-6-methylbenzoate, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
    • Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, and a repellent .

“Methyl 2-hydroxy-6-methylbenzoate” could potentially be used in a variety of fields, including but not limited to organic chemistry, medicinal chemistry, and materials science. Its properties, such as its molecular weight, purity, and physical form, could make it useful in a variety of experimental procedures .

Safety And Hazards

The compound is associated with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 2-hydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNCYIZKJTXKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342759
Record name Methyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-6-methylbenzoate

CAS RN

33528-09-5
Record name Benzoic acid, 2-hydroxy-6-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033528095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-hydroxy-6-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 6-METHYLSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I0LI71IJ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
RW Howard, DD Mueller - Journal of chemical ecology, 1987 - Springer
… The chemical shift for the 6methyl protons was in good agreement with the 2.48 ppm chemical shift reported for that group in methyl 2-hydroxy-6-methylbenzoate (Chart and Brown…
Number of citations: 17 link.springer.com
ED Morgan, BD Jackson, DG Ollett… - Journal of chemical …, 1990 - Springer
… impurum is methyl 2-hydroxy-6-methylbenzoate (methyl 6-methyl salicylate). The poison reservoir of each worker contains about 1.0 ng of this substance in the venom. To ascertain the …
Number of citations: 28 link.springer.com
JHP Tyman, N Visani - Chemistry and physics of lipids, 1997 - Elsevier
… Methyl 2-hydroxy-6-methylbenzoate (1.00 g, 6.02 mmol) was converted to the methoxymethyl ether (Corey and Venkateswalu, 1972; van Heerden et al., 1978), by stirring in …
Number of citations: 13 www.sciencedirect.com
BP Moore, WV Brown - Australian Journal of Entomology, 1979 - Wiley Online Library
… The defensive secretion of Dyschirius wilsoni Sloane is shown to contain 2-pentanone, 2-heptanone, iridodial and methyl 2-hydroxy-6-methylbenzoate. None of these compounds has …
Number of citations: 23 onlinelibrary.wiley.com
JJ Brophy, CM Sun, B Tecle… - Journal of Natural Products, 1988 - ACS Publications
… Inaddition, methyl 2-hydroxy-6-methylbenzoate has been found in the mandibular gland of the related Gnamptogenys pleuradon (8). …
Number of citations: 6 pubs.acs.org
BD Jackson, SJ Keegans, ED Morgan… - The Science of …, 1990 - academia.edu
… 6-methylsalicylate (methyl 2-hydroxy-6-methylbenzoate) [4]. Cammaerts et al. have already reported that another species, T. semilaeve Andre, does not follow the trails …
Number of citations: 31 www.academia.edu
JM Chalissery, R Gries, SK Alamsetti, MJ Ardiel… - Journal of Chemical …, 2022 - Springer
… a) had a mass spectrum that resembled that of methyl 2-hydroxy-6-methylbenzoate [the trail … of the major pheromone component methyl 2-hydroxy-6-methylbenzoate (Morgan et al. 1990…
Number of citations: 4 link.springer.com
JV Hernández, D Rodríguez, Z Tárano, F Drijfhout… - …, 2010 - academia.edu
… MG secretions were dominated by 4-methyl3-heptanone, methyl 2-hydroxy-6-methylbenzoate and 4-methyl-3-heptanol. A large number of straight chain and methyl-branched …
Number of citations: 4 www.academia.edu
JJ Brophy, GWK Cavill, RK Duke - Insect Biochemistry, 1983 - Elsevier
… methyl 2-hydroxy-6-methylbenzoate (3) was found in the mandibular gland secretion of a ponerine ant, Gnamptogenys pleuradon (Duffield and Blum, 1975), and earlier in males of a …
Number of citations: 17 www.sciencedirect.com
GA Snow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Reaction of methyl 2-hydroxy-6-methylbenzoate with ethanolamine gave 2-hydroxy-N-2'hydroxyethyl-6-)nethylbenzamide, mp 139.5-140" (from acetone) (Found : C, 61-5 ; H, 6.3 ; N, 7.0…
Number of citations: 36 pubs.rsc.org

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